Benzamidoethanoyl cyanide Benzamidoethanoyl cyanide
Brand Name: Vulcanchem
CAS No.: 875837-24-4
VCID: VC16891715
InChI: InChI=1S/C10H8N2O2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,7H2,(H,12,14)
SMILES:
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

Benzamidoethanoyl cyanide

CAS No.: 875837-24-4

Cat. No.: VC16891715

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

Benzamidoethanoyl cyanide - 875837-24-4

Specification

CAS No. 875837-24-4
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 2-benzamidoacetyl cyanide
Standard InChI InChI=1S/C10H8N2O2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,7H2,(H,12,14)
Standard InChI Key OMAFNPXGHSONJR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NCC(=O)C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Benzamidoethanoyl cyanide (IUPAC: N-(cyanomethyl)benzamide) consists of a benzamide core (C₆H₅CONH₂) functionalized with a cyanomethyl group (-CH₂CN) at the amide nitrogen (Figure 1). Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The planar benzamide group facilitates π-π stacking interactions, while the polar cyanomethyl moiety enhances solubility in polar aprotic solvents.

Table 1: Structural Data

PropertyValue
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
SMILESC1=CC=C(C=C1)C(=O)NCC#N
InChI KeyNCESPLNREYITQW-UHFFFAOYSA-N

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) confirm the presence of amide and nitrile groups .

  • NMR: ¹H NMR (DMSO-d₆) exhibits a singlet at δ 4.35 ppm (CH₂CN) and aromatic protons at δ 7.45–7.85 ppm .

Synthesis and Optimization

Synthetic Routes

Benzamidoethanoyl cyanide is typically synthesized via N-alkylation of benzamide with bromoacetonitrile under basic conditions (Scheme 1) :

Scheme 1:
C₆H₅CONH₂ + BrCH₂CN → C₆H₅CONHCH₂CN + HBr\text{C₆H₅CONH₂ + BrCH₂CN → C₆H₅CONHCH₂CN + HBr}

Reaction optimization studies indicate that using K₂CO₃ in DMF at 60°C for 12 hours yields >85% purity . Alternatively, reductive amination of benzaldehyde with cyanomethylamine has been explored but shows lower efficiency .

Crystallographic Behavior

Benzamide derivatives often exhibit polymorphism and non-classical crystal morphologies. For instance, benzamide Form II crystals adopt a helicoidal structure due to lamellar mismatches, generating internal twist moments . While similar behavior in benzamidoethanoyl cyanide remains unconfirmed, its planar amide group suggests potential for anisotropic growth under high supersaturation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25 mg/mL) and acetonitrile (10 mg/mL), but insoluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature for >6 months but degrades under acidic or basic conditions via hydrolysis of the nitrile group .

Thermal Analysis

Differential scanning calorimetry (DSC) of analogous N-alkyl benzamides reveals melting points between 120–140°C, with decomposition onset at ~200°C .

Biological and Pharmacological Relevance

Cytochrome P450 Inhibition

Primary amine-containing benzamides exhibit CYP3A4 inhibition (IC₅₀ = 0.074 μM) . Substitution with a cyanomethyl group could mitigate this off-target effect by reducing basicity.

Applications in Materials Science

The helicoidal growth observed in benzamide Form II crystals suggests that benzamidoethanoyl cyanide could serve as a model for studying stress-induced twisting in molecular crystals. Such materials have potential applications in chiral optics and piezoelectric devices.

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